molecular formula C7H9N3O B3058266 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine CAS No. 88696-61-1

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine

Cat. No. B3058266
CAS RN: 88696-61-1
M. Wt: 151.17 g/mol
InChI Key: HEXMKDMJESAIEX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine , also known by its chemical formula C₈H₈N₄O , is a heterocyclic compound. Its structure features a pyrimidine ring fused with a pyran ring, resulting in a unique scaffold. This compound has drawn attention due to its potential biological activities, particularly as a hedgehog signaling pathway inhibitor .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine involves several steps. Researchers have designed novel derivatives by replacing the pyrimidine nucleus of previously reported compounds with the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold. These modifications led to promising inhibitors of the hedgehog signaling pathway. Notably, compounds 14 and 18 exhibited potent in vitro activity compared to GDC-0449, a known hedgehog pathway inhibitor. Compound 18 was further profiled for its pharmacokinetic properties, suggesting that the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine skeleton holds promise for future exploration as hedgehog signaling pathway inhibitors .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine consists of a pyrimidine ring fused with a pyran ring. The nitrogen atom in the pyrimidine ring serves as the amine group. The scaffold’s arrangement influences its biological activity and interactions with target proteins .


Chemical Reactions Analysis

Detailed studies on the chemical reactivity of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine are essential. Researchers have explored its behavior under various conditions, including reactions with other functional groups, catalysts, and solvents. Investigating its reactivity can provide insights into potential synthetic routes and modifications for drug development .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : High-resolution mass spectra (HRMS) provide valuable information

Mechanism of Action

The primary mechanism of action for 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine lies in its inhibition of the hedgehog signaling pathway . By targeting this pathway, it may disrupt abnormal cellular processes associated with cancer. Further mechanistic studies are needed to elucidate its precise interactions with key proteins and receptors involved in hedgehog signaling .

Safety and Hazards

Safety assessments are crucial before advancing any compound. Researchers must evaluate potential toxicities, mutagenicity, and adverse effects associated with 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine. Animal studies and in vitro assays can shed light on its safety profile. Additionally, handling precautions and disposal guidelines should be established .

properties

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-4-5-2-1-3-11-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXMKDMJESAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524895
Record name 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine

CAS RN

88696-61-1
Record name 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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